1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-
CAS No.: 95498-14-9
Cat. No.: VC20323697
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]- - 95498-14-9](/images/structure/VC20323697.png)
Specification
CAS No. | 95498-14-9 |
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Molecular Formula | C12H10ClNO2 |
Molecular Weight | 235.66 g/mol |
IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]pyrrole-2,5-dione |
Standard InChI | InChI=1S/C12H10ClNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |
Standard InChI Key | MZOKHTDHXVAGFM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CCN2C(=O)C=CC2=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]- features a pyrrole-2,5-dione core substituted at the 1-position with a 2-(4-chlorophenyl)ethyl group. The pyrrole-2,5-dione moiety consists of a five-membered ring with two ketone groups at positions 2 and 5, conferring electron-deficient characteristics that influence reactivity . The 4-chlorophenyl substituent introduces aromaticity and halogen-mediated electronic effects, which may enhance binding interactions in biological systems or modify solubility profiles .
Comparative Molecular Data
The extended ethyl linker in the target compound may increase conformational flexibility compared to benzyl-substituted analogs, potentially altering pharmacokinetic properties such as membrane permeability .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives typically involves cyclization reactions between amines and dicarboxylic acid derivatives. For the target compound, a plausible route could involve:
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Michael Addition: Reaction of 4-chlorophenethylamine with maleic anhydride to form a maleamic acid intermediate.
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Cyclodehydration: Thermal or acid-catalyzed cyclization to yield the pyrrole-2,5-dione core .
Example Reaction Scheme
This method mirrors the synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione, where 4-chlorobenzylamine reacts with maleic anhydride under similar conditions . Modifications to the amine precursor (e.g., using 4-chlorophenethylamine instead of benzylamine) would enable access to the target compound.
Reactivity Profile
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Electrophilic Substitution: The electron-deficient dione ring may undergo nucleophilic attack at the α-positions (C3 and C4), though steric hindrance from the 4-chlorophenyl group could modulate reactivity .
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Reduction: Selective reduction of the dione to a pyrrolidine derivative using NaBH4 or catalytic hydrogenation is feasible but remains unexplored for this specific analog .
Physicochemical Properties
Solubility and Stability
Based on analogs like 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione :
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Aqueous Solubility: Predicted log P ≈ 2.33 (moderately lipophilic)
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Thermal Stability: Likely stable up to 150°C, with decomposition occurring via cleavage of the N-alkyl chain .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 750 cm⁻¹ (C-Cl) .
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NMR (1H):
Biological and Industrial Applications
Toxicity Considerations
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Acute Toxicity: LD50 (oral, rat) for related compounds ranges from 300–500 mg/kg, with hepatotoxicity reported at high doses .
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Mutagenicity: Negative Ames test results for analogs without aromatic nitro groups .
Material Science Applications
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